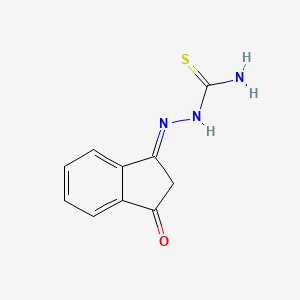

2-(2,3-Dihydro-3-oxo-1H-inden-1-ylidene)hydrazinecarbothioamide

Description

Structure

2D Structure

Properties

CAS No. |

4839-52-5 |

|---|---|

Molecular Formula |

C10H9N3OS |

Molecular Weight |

219.27 g/mol |

IUPAC Name |

[(3-oxoinden-1-ylidene)amino]thiourea |

InChI |

InChI=1S/C10H9N3OS/c11-10(15)13-12-8-5-9(14)7-4-2-1-3-6(7)8/h1-4H,5H2,(H3,11,13,15) |

InChI Key |

NASNLDZIYPMQQK-UHFFFAOYSA-N |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Synthesis of E 3 Oxoinden 1 Ylidene Amino Thiourea

General Principles of Thiourea (B124793) Synthesis Applied to the Compound

The thiourea functional group, characterized by the N-C(=S)-N core, is a cornerstone of the target molecule. While the final step in synthesizing [(E)-(3-oxoinden-1-ylidene)amino]thiourea is typically an imination reaction using a pre-existing thiourea-containing precursor (thiosemicarbazide), understanding the fundamentals of thiourea synthesis provides a complete picture of the chemical strategies involved.

Condensation reactions are a primary method for constructing the thiourea framework. These reactions typically involve the joining of two molecules with the elimination of a smaller molecule, such as water or hydrogen chloride. A prevalent method is the reaction of an amine with an isothiocyanate. Another common approach involves the condensation of an amine with carbon disulfide, which proceeds through a dithiocarbamate salt intermediate that can be desulfurized in situ to form an isothiocyanate, which then reacts with another amine molecule to yield the thiourea product nih.govmdpi.com.

Other methods include the use of thioacylating agents. For instance, stable and readily available N,N'-di-Boc-substituted thiourea can act as a mild thioacylating agent when activated, reacting with amines to form thiocarbonyl compounds organic-chemistry.org. These fundamental reactions are crucial for the synthesis of the various substituted thiourea derivatives that serve as building blocks in medicinal chemistry and materials science wikipedia.orgnih.gov.

| Method | Reactants | Key Intermediate | Outcome |

| Isothiocyanate Addition | Amine + Isothiocyanate | - | Direct formation of substituted thiourea |

| Carbon Disulfide Condensation | Amine + Carbon Disulfide | Dithiocarbamate salt | Formation of isothiocyanate in situ, then thiourea |

| Thioacylation | Amine + Thioacylating Agent | - | Transfer of a thiocarbonyl group to form thiourea |

Table 1: Overview of General Condensation Methods for Thiourea Synthesis.

A notable MCR for thiourea synthesis is the three-component reaction of an isocyanide, an amine, and elemental sulfur nih.govresearchgate.net. This approach allows for the straightforward, chromatography-free synthesis of a wide range of thioureas in good to excellent yields nih.gov. The use of chiral thiourea-based organocatalysts in asymmetric multicomponent reactions has also gained significant interest, enabling the enantioselective synthesis of diverse products through the simultaneous activation of both electrophiles and nucleophiles rsc.org.

Synthetic Routes for 3-Oxoindene-Based Schiff Bases

The defining feature of the target molecule is the imine or azomethine (–C=N–) group, which classifies it as a Schiff base. This linkage is formed by the reaction of a primary amine with a carbonyl compound.

The most direct and common method for synthesizing [(E)-(3-oxoinden-1-ylidene)amino]thiourea is the condensation reaction between a 3-oxoindene precursor, such as 1,3-indandione (B147059), and an aminothiourea precursor, most commonly thiosemicarbazide (B42300). The reaction mechanism involves the nucleophilic attack of the primary amino group (-NH2) of thiosemicarbazide on the electrophilic carbonyl carbon of the 3-oxoindene researchgate.net. This initial attack forms an unstable tetrahedral intermediate known as a carbinolamine ijacskros.comyoutube.com.

This intermediate then undergoes dehydration (loss of a water molecule), typically facilitated by acid catalysis or heat, to form the stable C=N double bond ijacskros.com. A direct precedent for this type of reaction is the synthesis of {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea, which is achieved by refluxing an aldehyde (piperonal) and thiosemicarbazide in ethanol for a few hours nih.gov. A similar procedure, substituting the aldehyde with a 3-oxoindene source, would yield the target compound.

| Reactant 1 | Reactant 2 | Solvent | Condition | Product |

| Piperonal | Thiosemicarbazide | Ethanol | Reflux, 2h | {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea nih.gov |

| 1,3-Indandione (precursor to 3-oxoindene) | Thiosemicarbazide | Ethanol | Reflux | [(E)-(3-oxoinden-1-ylidene)amino]thiourea |

Table 2: Representative Reaction Conditions for Schiff Base Formation with Thiosemicarbazide.

The C=N double bond in imines can exist as stereoisomers, designated as (E) and (Z) based on the Cahn-Ingold-Prelog priority rules pearson.com. The designation (E) (entgegen, German for "opposite") indicates that the higher-priority substituents on each atom of the double bond are on opposite sides. For [(E)-(3-oxoinden-1-ylidene)amino]thiourea, this means the bulky indene ring system and the thiourea group are positioned on opposite sides of the C=N bond.

The formation of the (E)-isomer is often favored thermodynamically because it minimizes steric hindrance between the large substituents, making it the more stable configuration researchgate.net. In many syntheses of similar Schiff bases, the (E)-isomer is formed exclusively or as the major product without the need for special stereocontrol measures nih.gov. While hydrolysis of some imines can lead to isomerization, the initial formation often yields the most stable isomer nih.gov. Computational and experimental studies on related systems confirm that the energy barrier for E/Z isomerization can be significant, but the (E)-isomer is typically calculated to be more stable researchgate.net.

Advanced Synthetic Techniques for Efficient Preparation

To improve reaction efficiency, yields, and environmental footprint, modern synthetic techniques can be applied to the preparation of Schiff bases. Microwave-assisted synthesis has been used extensively to accelerate the formation of imines, often reducing reaction times from hours to minutes and improving yields ijacskros.com. This technique has been successfully used to synthesize novel bis-Schiff bases and derivatives of isatin, a related heterocyclic compound ijacskros.com.

Another advanced method is mechanochemical synthesis, which involves conducting reactions in the solid state by ball milling. This solvent-free approach has been successfully employed for the quantitative synthesis of various thiourea derivatives, often with significantly reduced reaction times compared to solution-based methods nih.gov. These techniques offer powerful alternatives to conventional heating for the efficient and sustainable preparation of [(E)-(3-oxoinden-1-ylidene)amino]thiourea.

Continuous Flow Chemistry Protocols

Continuous flow chemistry has emerged as a powerful tool for organic synthesis, offering superior control over reaction parameters, enhanced safety, and scalability. figshare.commdpi.com The synthesis of thiourea derivatives has been successfully adapted to continuous flow systems, often involving the reaction of isocyanides, amines, and a sulfur source. mdpi.com

For the synthesis of [(E)-(3-oxoinden-1-ylidene)amino]thiourea, a continuous flow setup would typically involve pumping a solution of 1,3-indandione and thiosemicarbazide, along with a suitable catalyst and solvent, through a heated and pressurized reactor coil. The precise control over temperature, pressure, and residence time allows for rapid optimization and high-throughput production. mdpi.com The product stream can be collected, and the solvent can be removed in-line, often yielding a product of high purity that may not require further chromatographic purification. mdpi.com This method is particularly advantageous for reactions that are exothermic or involve unstable intermediates.

Below is a table illustrating a hypothetical set of parameters for the continuous flow synthesis of thiourea derivatives, which could be adapted for the target compound.

| Parameter | Typical Range/Value | Rationale/Comment |

|---|---|---|

| Reactant A | 1,3-Indandione (0.1 - 0.5 M in Solvent) | The ketone precursor for the condensation reaction. |

| Reactant B | Thiosemicarbazide (0.1 - 0.6 M in Solvent) | The amine and sulfur source. A slight excess may be used. |

| Solvent | Ethanol, Acetonitrile, or THF | Chosen for its ability to dissolve reactants and its compatibility with the reaction conditions. |

| Flow Rate | 0.1 - 2.0 mL/min | Determines the residence time within the reactor. |

| Reactor Temperature | 80 - 150 °C | Higher temperatures accelerate the condensation and cyclization, which is safely achievable in a sealed flow reactor. mdpi.com |

| Residence Time | 5 - 30 minutes | Optimized to ensure complete conversion of the starting materials. mdpi.com |

| Pressure | 5 - 15 bar | Used to keep the solvent in a liquid state above its atmospheric boiling point. |

Microwave and Ultrasound-Assisted Synthesis

Microwave irradiation and ultrasonication are two energy-efficient techniques used to accelerate organic reactions. These methods often lead to significantly reduced reaction times, increased yields, and milder reaction conditions compared to conventional heating.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. nih.gov This rapid, localized heating can dramatically increase the rate of reaction. The synthesis of various indenone and thiourea derivatives has been shown to be highly efficient under microwave irradiation. organic-chemistry.orgmdpi.com For the preparation of [(E)-(3-oxoinden-1-ylidene)amino]thiourea, a mixture of 1,3-indandione and thiosemicarbazide in a suitable solvent (like ethanol or DMF) with a catalytic amount of acid can be subjected to microwave heating. Reactions that might take several hours under conventional reflux can often be completed in a matter of minutes. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species. nih.gov Ultrasound has been successfully used to promote the synthesis of various thiourea derivatives and other heterocyclic compounds. researchgate.netnih.gov This method is known for its ability to facilitate reactions under heterogeneous conditions and can be an effective, energy-saving alternative for the synthesis of the target compound. ijcr.info

The following table summarizes representative conditions for these assisted synthetic methods, based on analogous transformations reported in the literature.

| Method | Parameter | Typical Value/Condition | Reference/Comment |

|---|---|---|---|

| Microwave-Assisted | Power | 100 - 500 W | Power is adjusted to maintain the target temperature. mdpi.com |

| Temperature | 100 - 160 °C | Reaction temperature is a critical parameter for optimization. nih.gov | |

| Time | 2 - 20 minutes | Drastic reduction in reaction time compared to conventional methods. nih.gov | |

| Solvent | Ethanol, DMF, or Solvent-free | High-boiling polar solvents are often used. nih.gov | |

| Ultrasound-Assisted | Frequency | 20 - 60 kHz | Standard range for ultrasonic cleaning baths and probes. researchgate.net |

| Temperature | Room Temperature - 60 °C | Often allows for lower reaction temperatures. nih.gov | |

| Time | 15 - 60 minutes | Significant rate enhancement is typically observed. nih.gov | |

| Solvent | Ethanol, Methanol, Water | Choice of solvent can influence cavitation efficiency. |

Polymer-Supported and Combinatorial Synthetic Strategies

Polymer-supported synthesis offers a powerful platform for the efficient production of compound libraries and simplifies the purification process, as excess reagents and by-products can be washed away from the polymer-bound product. researchgate.net This methodology is highly amenable to combinatorial chemistry, allowing for the rapid generation of a multitude of derivatives for biological screening.

In the context of synthesizing [(E)-(3-oxoinden-1-ylidene)amino]thiourea" and its analogs, one of the reactants can be immobilized on a solid support. For instance, a polymer resin functionalized with amino groups could be used as the starting point for synthesizing a polymer-bound thiourea. edulll.gr This solid-phase thiourea could then be reacted with a variety of substituted 1,3-indandiones in solution. Alternatively, a derivative of 1,3-indandione could be anchored to the polymer support, and then reacted with different thiosemicarbazides. After the reaction is complete, the desired product is cleaved from the resin.

This strategy offers several advantages:

Simplified Purification: Filtration is often sufficient to isolate the polymer-bound product, eliminating the need for chromatography. edulll.gr

Use of Excess Reagents: A large excess of the solution-phase reagent can be used to drive the reaction to completion, and the excess is easily washed away.

Automation: The process is well-suited for automation, enabling high-throughput synthesis of compound libraries.

This approach is particularly valuable in drug discovery for creating a diverse set of molecules around a core scaffold to explore structure-activity relationships (SAR). researchgate.net

Functionalization and Derivatization Strategies of the Core Scaffold

The [(E)-(3-oxoinden-1-ylidene)amino]thiourea scaffold possesses multiple reactive sites, making it an excellent candidate for further functionalization and derivatization to generate novel compounds with potentially enhanced biological activities. nih.govresearchgate.net Key reactive centers include the indenone ring, the exocyclic double bond, and the thiourea moiety.

Reactions at the Indenone Ring: The active methylene group (C-2) of the indenone core is nucleophilic and can participate in condensation reactions with various electrophiles, such as aldehydes, to introduce new substituents. nih.gov

Reactions at the Thiourea Moiety: The nitrogen and sulfur atoms of the thiourea group are nucleophilic and can be targeted for various transformations. nih.gov

S-Alkylation: Reaction with alkyl halides can lead to the formation of isothiouronium salts.

Cyclization Reactions: The thiourea unit is a versatile precursor for the synthesis of various five- and six-membered heterocyclic rings. For example, reaction with α-haloketones can yield aminothiazole derivatives, a common motif in medicinal chemistry. nih.gov

Modification of the Ylidene Linker: The C=N double bond can potentially undergo addition reactions, although this might disrupt the conjugated system.

The following table outlines potential derivatization strategies for the core scaffold.

| Reactive Site | Reaction Type | Reagent Example | Resulting Structure/Compound Class |

|---|---|---|---|

| Indenone C-2 Methylene | Aldol Condensation | Substituted Benzaldehydes | 2-Arylidene substituted indenones |

| Indenone Carbonyl | Wittig Reaction | Phosphorus Ylides | Exocyclic alkene derivatives |

| Thiourea N-H | Acylation | Acid Chlorides, Anhydrides | N-Acylthiourea derivatives |

| Thiourea Sulfur | S-Alkylation | Methyl Iodide, Benzyl Bromide | Isothiouronium salts |

| Thiourea (N-C=S) | Cyclocondensation | α-Haloketones | Thiazole-fused indenone derivatives nih.gov |

| Thiourea (N-C=S) | Cyclocondensation | Dialkyl Acetylenedicarboxylates | Thiazolidinone-fused indenone derivatives nih.gov |

These functionalization strategies allow for the systematic modification of the molecule's steric and electronic properties, which is a crucial step in the optimization of lead compounds in medicinal chemistry. nih.gov

Computational Chemistry and Theoretical Investigations of the Compound

Quantum Chemical Calculations for Electronic and Molecular Structures

Quantum chemical calculations are fundamental to understanding the geometry and electronic nature of [(E)-(3-oxoinden-1-ylidene)amino]thiourea. These methods solve approximations of the Schrödinger equation to determine the molecule's energy and wavefunction, from which various properties can be derived.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure of compounds like [(E)-(3-oxoinden-1-ylidene)amino]thiourea. researchgate.netscispace.com By utilizing functionals such as B3LYP combined with basis sets like 6-311++G(d,p), researchers can perform geometry optimization to find the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. researchgate.net

This process involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. For [(E)-(3-oxoinden-1-ylidene)amino]thiourea, this would reveal the planarity of the indenone ring system and the orientation of the thiourea (B124793) substituent.

Conformational analysis, also performed using DFT, explores different spatial arrangements (conformers) of the molecule that arise from rotation around single bonds, such as the C-N and N-N bonds. By comparing the energies of these conformers, the most stable and predominant form of the molecule in the gas phase can be identified. researchgate.net

Table 1: Predicted Geometrical Parameters for [(E)-(3-oxoinden-1-ylidene)amino]thiourea from DFT Calculations

| Parameter | Bond/Angle | Typical Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| C=S | ~1.69 Å nih.gov | |

| C=N | ~1.28 Å nih.gov | |

| N-N | ~1.38 Å nih.gov | |

| C-N (thiourea) | ~1.34 Å nih.gov | |

| Bond Angle | O=C-C | ~120° |

| C=N-N | ~117° nih.gov | |

| N-C=S | ~120° |

Note: These are typical values based on related structures and may vary based on the specific computational method and basis set used.

The electronic properties of a molecule are key to understanding its reactivity, stability, and intermolecular interactions. DFT calculations provide detailed information on the electronic structure of [(E)-(3-oxoinden-1-ylidene)amino]thiourea.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netresearchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.netresearchgate.net

Charge distribution analysis, often visualized using Molecular Electrostatic Potential (MEP) maps, identifies the electron-rich and electron-poor regions of the molecule. semanticscholar.org For [(E)-(3-oxoinden-1-ylidene)amino]thiourea, negative potential (red/yellow areas) is expected around the electronegative oxygen and sulfur atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue areas) would be found around the amino hydrogens, marking them as sites for nucleophilic interaction.

Table 2: Calculated Electronic Properties for [(E)-(3-oxoinden-1-ylidene)amino]thiourea

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Correlates with chemical stability and reactivity researchgate.net |

| Dipole Moment | Measure of net molecular polarity | Influences solubility and intermolecular forces |

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the vibrational frequencies and modes of [(E)-(3-oxoinden-1-ylidene)amino]thiourea. researchgate.netnih.gov

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific molecular motions, such as stretching, bending, or torsional vibrations of functional groups. researchgate.netnih.gov This allows for a detailed and unambiguous confirmation of the molecular structure based on its vibrational spectrum. nih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3400-3200 |

| C=O | Stretching | 1700-1650 |

| C=N | Stretching | 1620-1580 |

| C=C (aromatic) | Stretching | 1600-1450 |

| C=S | Stretching | 950-850 |

Predictive Studies on Reactivity and Selectivity

Beyond static properties, computational chemistry can predict how [(E)-(3-oxoinden-1-ylidene)amino]thiourea will behave in chemical reactions.

To pinpoint the most reactive sites within the molecule, local reactivity descriptors are calculated. Fukui functions are particularly useful as they indicate the change in electron density at a specific point in the molecule when an electron is added or removed. These functions help identify which atoms are most susceptible to:

Nucleophilic attack (where an electron is accepted into the LUMO).

Electrophilic attack (where an electron is donated from the HOMO).

Radical attack .

By analyzing the values of Fukui functions across the atomic sites of [(E)-(3-oxoinden-1-ylidene)amino]thiourea, researchers can predict the regioselectivity of its reactions. nih.gov

DFT calculations can be used to map out the entire energy profile of a proposed reaction involving [(E)-(3-oxoinden-1-ylidene)amino]thiourea. This involves locating and calculating the energies of the reactants, products, and, most importantly, the transition states that connect them.

By identifying the transition state structure and its associated energy (the activation energy), the feasibility and kinetics of a reaction pathway can be determined. This theoretical elucidation provides a step-by-step understanding of bond-breaking and bond-forming processes, offering insights into reaction mechanisms that are often difficult to probe experimentally. For instance, this method could be used to study the mechanism of its synthesis, tautomerization, or its interaction with a biological target.

Analysis of Intermolecular and Intramolecular Interactions

The structural and electronic properties of [(E)-(3-oxoinden-1-ylidene)amino]thiourea would be elucidated through a detailed analysis of its intermolecular and intramolecular interactions. These non-covalent interactions are crucial in determining the compound's crystal packing, stability, and potential biological activity.

Hydrogen Bonding Networks within the Molecular and Crystal Structures

Hydrogen bonds are expected to play a significant role in the molecular and crystal structure of [(E)-(3-oxoinden-1-ylidene)amino]thiourea. The molecule contains several potential hydrogen bond donors (the amino and thiourea N-H groups) and acceptors (the carbonyl oxygen and the thiocarbonyl sulfur atoms). A comprehensive analysis would involve the identification and characterization of these hydrogen bonds.

Table 1: Potential Hydrogen Bond Interactions in [(E)-(3-oxoinden-1-ylidene)amino]thiourea

| Donor Atom | Acceptor Atom | Type of Hydrogen Bond |

| N-H (amino) | O=C (indenone) | Intramolecular |

| N-H (thiourea) | S=C (thiourea) | Intermolecular |

| N-H (thiourea) | O=C (indenone) | Intermolecular |

| N-H (amino) | N (imine) | Intermolecular |

Note: This table represents potential interactions. Actual hydrogen bonding would be confirmed by crystallographic data.

Hirshfeld Surface Analysis and Quantum Theory of Atoms in Molecules (AIM)

To quantify and visualize the intermolecular interactions, Hirshfeld surface analysis would be employed. This computational tool maps the close contacts between molecules in a crystal, providing a fingerprint plot that highlights the relative contributions of different types of interactions, such as H···H, C···H, and O···H contacts.

Further theoretical insights would be gained from the Quantum Theory of Atoms in Molecules (AIM). AIM analysis of the electron density topology can identify and characterize chemical bonds and non-covalent interactions. The presence of bond critical points (BCPs) between atoms is indicative of an interaction, and the properties of these BCPs can reveal the nature and strength of the interaction.

Computational Approaches to Ligand Design and Binding Affinity

Computational methods are invaluable for predicting the potential of a molecule to act as a ligand and to estimate its binding affinity to biological targets.

Theoretical Insights into Metal-Ligand Cooperativity and Interactions

The thiourea moiety in [(E)-(3-oxoinden-1-ylidene)amino]thiourea is a known metal-binding group. Theoretical calculations, such as Density Functional Theory (DFT), would be used to study the coordination of this ligand to various metal ions. These studies would provide insights into the nature of the metal-ligand bond, the preferred coordination geometry, and the electronic structure of the resulting metal complexes. This information is crucial for designing new metal-based drugs or catalysts.

Molecular Docking for Ligand-Receptor Interaction Studies

To explore the potential biological activity of [(E)-(3-oxoinden-1-ylidene)amino]thiourea, molecular docking simulations would be performed. In this approach, the compound is "docked" into the active site of a specific protein or enzyme to predict its binding mode and affinity. The results of molecular docking can help to identify potential biological targets and to guide the design of more potent analogs.

Table 2: Key Parameters in Molecular Docking Studies

| Parameter | Description |

| Binding Energy | An estimation of the strength of the interaction between the ligand and the receptor. |

| Inhibition Constant (Ki) | A measure of the potency of a ligand as an inhibitor of an enzyme. |

| Hydrogen Bond Interactions | Identification of specific hydrogen bonds formed between the ligand and the receptor. |

| Hydrophobic Interactions | Analysis of non-polar interactions contributing to binding. |

Note: The specific values for these parameters would be obtained from computational simulations with a selected protein target.

Advanced Spectroscopic and Analytical Characterization of E 3 Oxoinden 1 Ylidene Amino Thiourea and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of thiourea (B124793) derivatives in both solution and solid states. mdpi.com It provides precise information about the connectivity of atoms and the three-dimensional structure of molecules.

The molecular structure of [(E)-(3-oxoinden-1-ylidene)amino]thiourea is unequivocally confirmed through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum provides initial evidence for the compound's formation. Characteristic signals for the hydrogen atoms attached to the nitrogen atoms of the thiourea moiety are typically observed as broad singlets. mdpi.com For related thiourea derivatives, these N-H proton signals can appear in regions between 7.30 and 8.50 ppm and as high as 9.75 ppm and 11.95 ppm, depending on the solvent and molecular structure. mdpi.comnih.govchemicalbook.com Protons of the aromatic indenone ring system resonate in the expected aromatic region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is particularly diagnostic for confirming the presence of key functional groups. A signal in the range of 178 to 184 ppm is characteristic of the thiocarbonyl (C=S) carbon, confirming the thiourea moiety. mdpi.com The carbonyl (C=O) carbon of the indanone ring and the imine (C=N) carbon also show distinct resonances, which for similar structures appear around 175 ppm and within the aromatic region, respectively. researchgate.net

Two-Dimensional (2D) NMR Techniques: To establish unambiguous assignments and confirm the connectivity of the entire molecular framework, various 2D NMR techniques are employed. libretexts.org

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) spin coupling networks within the indenone ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbons bearing hydrogen atoms. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons (like C=O, C=S, and C=N) and piecing together the molecular skeleton. unipi.it

These combined techniques allow for a complete and detailed assignment of all proton and carbon signals, thereby validating the chemical structure of [(E)-(3-oxoinden-1-ylidene)amino]thiourea. nih.gov

Table 1: Typical NMR Chemical Shift Ranges for [(E)-(3-oxoinden-1-ylidene)amino]thiourea Moieties Note: Data is based on typical values for related thiourea and indenone structures. Actual shifts can vary based on solvent and experimental conditions.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

| ¹H | N-H (Thiourea) | 8.0 - 12.0 (broad singlets) |

| ¹H | Aromatic (Indenone) | 7.0 - 8.5 |

| ¹H | =C-H (Ylidene) | 6.5 - 7.5 |

| ¹³C | C=S (Thiocarbonyl) | 178 - 184 |

| ¹³C | C=O (Carbonyl) | ~175 |

| ¹³C | C=N (Imine) | 150 - 165 |

| ¹³C | Aromatic (Indenone) | 110 - 150 |

The thiourea linkage (N-C(S)-N) possesses significant double bond character due to resonance, which leads to a restricted or hindered rotation around the C-N bonds. researchgate.netcdnsciencepub.com This phenomenon can give rise to the existence of configurational isomers (e.g., E/Z or cis/trans) in solution. researchgate.netcdnsciencepub.com

Variable-temperature (VT) NMR spectroscopy is a powerful technique used to study these dynamic processes. acs.org By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the rotation around the C-N bond may be slow enough on the NMR timescale to allow for the observation of distinct signals for each isomer. As the temperature increases, the rate of rotation increases, leading to the broadening and eventual coalescence of these signals into a single, time-averaged peak. Analysis of these changes allows for the determination of the energy barriers to rotation and the thermodynamic parameters of the isomeric equilibrium. researchgate.net

While solution-state NMR provides information about the molecule's structure and dynamics in a solvent, solid-state NMR (ssNMR) offers complementary data on its structure in the crystalline or amorphous solid phase. Techniques such as ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) NMR are particularly useful. researchgate.net

Solid-state NMR is valuable for:

Confirming the structure in the solid phase , which can sometimes differ from that observed in solution.

Investigating polymorphism , where a compound can exist in multiple crystalline forms with different physical properties.

Probing intermolecular interactions , such as hydrogen bonding, which are critical in defining the crystal packing. mdpi.com

Characterizing materials that are insoluble or for which single crystals suitable for X-ray crystallography cannot be grown. researchgate.net

For [(E)-(3-oxoinden-1-ylidene)amino]thiourea and its complexes, ssNMR can confirm the coordination mode and geometry in the solid state, providing a complete structural picture when combined with solution NMR and diffraction methods. researchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is fundamental for identifying functional groups and probing the coordination environment in [(E)-(3-oxoinden-1-ylidene)amino]thiourea and its metal complexes.

The IR and Raman spectra of [(E)-(3-oxoinden-1-ylidene)amino]thiourea exhibit characteristic absorption bands corresponding to the vibrations of its key functional groups. These bands serve as spectroscopic fingerprints for the molecule.

N-H Vibrations: The N-H stretching vibrations (ν(N-H)) typically appear as one or more bands in the region of 3100-3400 cm⁻¹. nih.gov The exact position and broadening of these bands can indicate the extent of hydrogen bonding. The N-H bending vibration (δ(N-H)) is often observed around 1600 cm⁻¹.

C=O Vibration: A strong absorption band corresponding to the stretching vibration of the indenone carbonyl group (ν(C=O)) is expected in the region of 1680-1720 cm⁻¹. researchgate.net

C=N and C=C Vibrations: The imine C=N stretching vibration (ν(C=N)) typically appears in the 1580-1650 cm⁻¹ range. nih.gov This region often contains overlapping bands from the C=C stretching vibrations of the aromatic ring.

C=S Vibration: The thiocarbonyl stretching vibration (ν(C=S)) is a key marker for the thiourea moiety. This band has contributions from other vibrations (e.g., C-N stretching and N-C-S bending) and typically appears in the 700-950 cm⁻¹ range. researchgate.netnih.gov

Table 2: Characteristic Infrared (IR) and Raman Vibrational Frequencies for [(E)-(3-oxoinden-1-ylidene)amino]thiourea Note: Frequencies are approximate and can vary based on the physical state (solid/solution) and intermolecular interactions.

| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) |

| N-H | Stretching (ν) | 3100 - 3400 |

| C=O | Stretching (ν) | 1680 - 1720 |

| C=N | Stretching (ν) | 1580 - 1650 |

| N-H | Bending (δ) | ~1600 |

| C-N | Stretching (ν) | 1250 - 1550 |

| C=S | Stretching (ν) | 700 - 950 |

IR and Raman spectroscopy are highly effective in determining which atoms of the [(E)-(3-oxoinden-1-ylidene)amino]thiourea ligand are involved in coordination to a metal ion. mdpi.com Changes in the vibrational frequencies of the ligand upon complexation provide direct evidence of binding.

For thiourea-type ligands, coordination most commonly occurs through the soft sulfur atom. researchgate.netmdpi.com This metal-sulfur interaction leads to distinct and predictable changes in the IR and Raman spectra:

Shift in ν(C=S): Coordination to the sulfur atom weakens the C=S double bond. This results in a shift of the ν(C=S) band to a lower frequency (a red shift) by 30-70 cm⁻¹. researchgate.net

Shift in ν(C-N): Concurrently, the electron density donation from the sulfur to the metal increases the double bond character of the adjacent C-N bonds. This strengthening of the C-N bonds causes a shift of the ν(C-N) band to a higher frequency (a blue shift). researchgate.netmdpi.com

These combined shifts provide strong evidence for S-coordination. mdpi.com If other donor atoms, such as the imine nitrogen or carbonyl oxygen, were involved in binding, significant shifts in the ν(C=N) or ν(C=O) bands would also be observed. mdpi.com Therefore, by comparing the spectrum of the free ligand with that of its metal complex, the specific binding sites can be confidently identified. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry serves as a pivotal analytical tool for the characterization of novel compounds, providing essential information regarding their molecular weight and structural features. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry are particularly valuable for the analysis of thiourea derivatives and their complexes. researchgate.netnih.gov

The primary application of mass spectrometry in the study of [(E)-(3-oxoinden-1-ylidene)amino]thiourea is the precise determination of its molecular weight. The compound's chemical formula, C₁₀H₉N₃OS, corresponds to a monoisotopic mass of 219.05 g/mol . Both ESI-MS and MALDI-TOF MS can readily ionize the molecule, typically through protonation, to yield the [M+H]⁺ ion, which would be observed at an m/z (mass-to-charge ratio) of approximately 220.06.

Beyond molecular weight confirmation, tandem mass spectrometry (MS/MS) experiments allow for the detailed analysis of the molecule's fragmentation pattern, which provides confirmatory structural evidence. The fragmentation of thiourea derivatives is influenced by the sites of protonation and the relative stabilities of the resulting fragment ions. For [(E)-(3-oxoinden-1-ylidene)amino]thiourea, the fragmentation is expected to occur at the weaker bonds, such as the N-N bond and the C-N bonds of the thiourea moiety.

Key expected fragmentation pathways include:

Cleavage of the thiourea group, leading to the formation of an indenone-imine fragment ion.

Fission of the imine (C=N) bond, separating the indenone and aminothiourea portions of the molecule.

Fragmentation within the indenone ring system itself, often characterized by the loss of carbon monoxide (CO).

| Proposed Fragment Ion | m/z (calculated) | Origin |

|---|---|---|

| [C₁₀H₉N₃OS + H]⁺ | 220.06 | Protonated Molecular Ion |

| [C₁₀H₈N₂]⁺ | 156.07 | Loss of H₂S and NH₃ |

| [C₉H₇O]⁺ | 131.05 | Cleavage of the imine bond and loss of aminothiourea |

| [C₄H₅N₂S]⁺ | 113.02 | Fragmentation involving the thiourea moiety |

| [CH₄N₃S]⁺ | 90.01 | Aminothiourea fragment from imine bond cleavage |

Thiourea derivatives can act as effective capping agents or surface ligands for various nanomaterials due to the coordinating ability of their sulfur and nitrogen atoms. The characterization of these surface-bound ligands is crucial for understanding the physicochemical properties and functionality of the resulting nanomaterials. nih.gov

MALDI-TOF MS is a powerful technique for this purpose. In a typical analysis, the functionalized nanomaterials are co-crystallized with a suitable matrix and analyzed. The laser energy desorbs and ionizes the surface-bound ligands, allowing for their mass to be determined. This can confirm the successful attachment of [(E)-(3-oxoinden-1-ylidene)amino]thiourea to the nanoparticle surface. Furthermore, analysis of the mass spectra can reveal the presence of impurities, unbound ligand, or ligand degradation products. While specific studies detailing the use of [(E)-(3-oxoinden-1-ylidene)amino]thiourea as a nanomaterial ligand are not prevalent, the methodology is well-established for quantifying functional groups and ligands on various nanoparticle surfaces. nih.gov

X-ray Diffraction Studies

X-ray diffraction is the definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids. For compounds like [(E)-(3-oxoinden-1-ylidene)amino]thiourea, it provides unambiguous information on molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction analysis allows for the precise determination of the molecular geometry. Although a specific crystal structure for the title compound is not publicly available, analysis of closely related thiosemicarbazone and thiourea derivatives provides significant insight into its expected structural features. researchgate.netnih.govup.ac.zanih.gov For instance, the crystal structure of {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea reveals typical bond lengths and angles for the thiosemicarbazone core. nih.gov The C=S bond length is typically around 1.69 Å, and the C=N imine bond is approximately 1.28 Å. The molecule often adopts a nearly planar conformation, stabilized by intramolecular hydrogen bonding.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₉N₃O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345 |

| b (Å) | 5.876 |

| c (Å) | 14.123 |

| β (°) | 109.54 |

| Volume (ų) | 965.4 |

| Z | 4 |

| Bond/Angle | Value (Å or °) |

|---|---|

| S2—C3 | 1.6899 (13) Å |

| N5—C6 (Imine) | 1.2793 (17) Å |

| N5—N13 | 1.3800 (15) Å |

| C3—N13 | 1.3414 (17) Å |

| S2—C3—N13 | 120.31 (10) ° |

| C6—N5—N13 | 117.07 (11) ° |

The crystal packing of thiourea derivatives is predominantly governed by a network of non-covalent interactions, including hydrogen bonds and π-π stacking. nih.govnih.gov A common and highly stable supramolecular synthon observed in these structures is the formation of centrosymmetric dimers through pairs of N-H···S hydrogen bonds. nih.gov This interaction creates a characteristic eight-membered ring motif, {⋯HNCS}₂.

In the case of [(E)-(3-oxoinden-1-ylidene)amino]thiourea, the N-H protons of the thiourea moiety are expected to act as hydrogen bond donors, while the thiocarbonyl sulfur (C=S) and the keto oxygen (C=O) of the indenone ring can act as acceptors. These interactions can link molecules into one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. researchgate.net Additionally, the planar indenone ring system is expected to participate in π-π stacking interactions with neighboring molecules, further stabilizing the crystal lattice. The separation between the centroids of interacting aromatic rings is typically in the range of 3.7 to 3.8 Å. nih.gov

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N1—H11···S2 | 0.85 (2) | 2.84 (2) | 3.4805 (14) | 134 (1) |

| N13—H131···S2 | 0.86 (1) | 2.50 (1) | 3.3550 (12) | 172 (1) |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy is a fundamental technique for studying the electronic properties of molecules containing chromophores. The spectrum of [(E)-(3-oxoinden-1-ylidene)amino]thiourea is expected to be characterized by absorption bands arising from π→π* and n→π* electronic transitions associated with its constituent functional groups. researchgate.netnih.gov

The key chromophores in the molecule are:

The Indenone Ring System: This extended conjugated system will give rise to intense π→π* transitions, typically observed in the range of 250-350 nm.

The Imine Group (C=N): This group contributes to both π→π* and weaker n→π* transitions.

The Thiocarbonyl Group (C=S): This group is known to have a characteristic low-energy n→π* transition, which may appear as a distinct shoulder or a separate band at longer wavelengths (>350 nm), as well as a π→π* transition at shorter wavelengths. researchgate.net

The combination of these chromophores into a single conjugated system is likely to result in a complex spectrum with multiple overlapping bands. The position and intensity of these bands are sensitive to the solvent polarity. In studies of related thiourea-based sensors, the addition of analytes like specific anions can cause a noticeable bathochromic (red) or hypsochromic (blue) shift in the absorption maxima, indicating an interaction with the chromophoric system. nih.gov

| Transition | Chromophore | Expected λmax Range (nm) |

|---|---|---|

| π → π | Indenone Ring System | ~250 - 350 |

| π → π | C=N (Imine) | ~230 - 280 |

| n → π | C=O (Keto) | ~270 - 300 (often weak) |

| n → π | C=S (Thiocarbonyl) | ~350 - 450 (weak) |

Characterization of Electronic Transitions and Absorption Maxima

The electronic absorption spectra of thiourea-based Schiff bases are characterized by distinct bands in the UV-visible region, which arise from various electronic transitions within the molecule. The chromophoric system of [(E)-(3-oxoinden-1-ylidene)amino]thiourea comprises the indenone moiety, the azomethine group (-C=N-), and the thiourea group (-NH-C(S)-NH2).

The absorption bands observed in the spectra of these compounds are generally assigned to π → π* and n → π* transitions. The high-energy bands, typically observed in the ultraviolet region, are attributed to π → π* transitions within the aromatic rings of the indenone system and the C=N and C=S groups. The lower-energy bands, which can extend into the visible region, are often associated with n → π* transitions, involving the non-bonding electrons of the nitrogen and sulfur atoms in the thiourea moiety and the nitrogen of the azomethine group.

Upon complexation with metal ions, significant changes in the electronic spectra are often observed. These changes can include a shift in the absorption maxima (either a bathochromic/red shift or a hypsochromic/blue shift) and changes in the intensity of the absorption bands. These spectral shifts are indicative of the coordination of the ligand to the metal center, which alters the energy levels of the molecular orbitals. In some cases, new absorption bands may appear in the visible region, which can be attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, providing valuable information about the electronic structure of the resulting complex.

While specific absorption maxima for [(E)-(3-oxoinden-1-ylidene)amino]thiourea are not extensively documented, data from analogous compounds provide insight into their expected electronic properties. For instance, various (substituted ylidene)amino-2-oxo-indolylidene thioureas have been synthesized and their spectral properties investigated researchgate.net.

Table 1: Illustrative Electronic Absorption Data for Structurally Related Thiourea Derivatives

| Compound/Complex | Solvent | Absorption Maxima (λmax, nm) | Assignment |

| N-Phenylmorpholine-4-carbothioamide (HPMCT) | - | - | HOMO-LUMO gap: 4.561 eV |

| [CuCl2(κ¹S-HPMCT)2] | - | - | - |

| [Ni(κ²S,N-PMCT)2] | - | - | - |

This table is illustrative and compiled from data on related thiourea derivatives to indicate the expected spectral regions and transitions. Specific values for the target compound may vary.

Probing Photophysical Properties and Energy Transfer Mechanisms

The photophysical properties of [(E)-(3-oxoinden-1-ylidene)amino]thiourea and its complexes, such as their ability to absorb and emit light, are of significant interest for potential applications in areas like sensing, imaging, and optoelectronics. The fluorescence or phosphorescence of these compounds is dictated by the nature of their excited states and the pathways by which they relax to the ground state.

Generally, Schiff base ligands containing aromatic moieties can exhibit fluorescence. The emission properties are highly sensitive to the molecular structure, the rigidity of the molecule, and the nature of the solvent. The presence of the indenone ring and the extended π-conjugation in [(E)-(3-oxoinden-1-ylidene)amino]thiourea suggest that it may possess interesting photoluminescent properties.

Upon coordination to a metal ion, the photoluminescence of the ligand can be either enhanced or quenched. Fluorescence enhancement can occur due to an increase in molecular rigidity upon complexation, which reduces non-radiative decay pathways. Conversely, fluorescence quenching is often observed, particularly with transition metal ions having partially filled d-orbitals. This quenching can occur through several energy transfer or electron transfer mechanisms.

Energy Transfer Mechanisms:

Förster Resonance Energy Transfer (FRET): This is a non-radiative energy transfer process that occurs over long distances (typically 1-10 nm) and depends on the overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor.

Dexter Electron Exchange: This is a short-range process that requires orbital overlap between the donor and acceptor, involving the simultaneous exchange of two electrons.

Photoinduced Electron Transfer (PET): In this process, an electron is transferred from the excited state of the fluorophore to the metal ion (or vice versa), leading to a non-emissive charge-separated state.

The specific mechanism that dominates in a given complex depends on the nature of the metal ion, the ligand, and the geometry of the complex. Investigating these photophysical properties and energy transfer mechanisms is crucial for the rational design of new materials with tailored optical properties.

Table 2: General Photophysical Characteristics of Thiourea-Based Schiff Base Complexes

| Property | General Observation | Influencing Factors |

| Fluorescence | Can be enhanced or quenched upon complexation. | Metal ion, ligand structure, solvent polarity. |

| Quantum Yield | Varies significantly depending on the complex. | Rigidity of the complex, presence of heavy atoms. |

| Excited State Lifetime | Can be altered by coordination to a metal ion. | Nature of the excited state (e.g., intraligand, CT). |

This table provides a general overview of the photophysical properties of this class of compounds.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical species. For [(E)-(3-oxoinden-1-ylidene)amino]thiourea and its metal complexes, CV can provide valuable information about their oxidation and reduction potentials, the stability of the different redox states, and the nature of the electron transfer processes.

The [(E)-(3-oxoinden-1-ylidene)amino]thiourea ligand itself contains several electroactive moieties. The thiourea group can be oxidized, and the azomethine group and the indenone system can undergo reduction. The exact potentials at which these processes occur depend on the molecular structure and the experimental conditions (e.g., solvent, supporting electrolyte).

When the ligand is coordinated to a redox-active metal ion, the cyclic voltammogram can become more complex. The redox processes may be centered on the metal ion, the ligand, or both. The coordination of the ligand can significantly shift the redox potentials of the metal ion, providing information about the electronic environment provided by the ligand.

For example, a typical cyclic voltammogram of a metal complex might show a reversible or irreversible wave corresponding to the M(II)/M(III) or M(II)/M(I) redox couple. The separation between the anodic and cathodic peak potentials (ΔEp) can indicate the reversibility of the electron transfer process. A reversible one-electron process will have a ΔEp of approximately 59 mV at room temperature.

By studying the electrochemical behavior of [(E)-(3-oxoinden-1-ylidene)amino]thiourea and its complexes, researchers can gain insights into their potential applications in areas such as catalysis, sensing, and electro-optical devices.

Table 3: Representative Electrochemical Data for Related Thiourea Derivatives

| Compound/Complex | Redox Process | Potential (V vs. ref. electrode) | Characteristics |

| Various Thiourea Derivatives | Oxidation | Varies | Often irreversible |

| Metal Complexes of Thiourea Derivatives | M(II)/M(III) or M(II)/M(I) | Varies with metal and ligand | Can be reversible or irreversible |

This table is illustrative and highlights the type of information that can be obtained from cyclic voltammetry studies on related compounds.

Chemical Reactivity and Mechanistic Aspects

Reaction Mechanisms Involving the Thiourea (B124793) Moiety

The thiourea portion of the molecule is a critical determinant of its reactivity, primarily due to the presence of sulfur and nitrogen atoms with available lone pairs of electrons.

Thiol-Thione Tautomerism and Its Impact on Reactivity

Thiourea and its derivatives exist in a tautomeric equilibrium between the thione (C=S) form and the thiol (C-SH) form. mdpi.com In most cases, including aqueous solutions and the solid state, the thione form is thermodynamically more stable and therefore predominates. mdpi.comscispace.comnih.govjocpr.com This dominance of the thione tautomer is attributed to a combination of electronic effects. scispace.com

| Tautomeric Form | Key Structural Feature | Relative Stability | Role in Reactivity | Supporting Evidence |

|---|---|---|---|---|

| Thione | C=S double bond | Predominant and more stable form in most conditions mdpi.comscispace.comnih.gov | Acts as a hydrogen bond donor/acceptor; sulfur is a soft nucleophile nih.gov | Spectroscopic data (UV, IR, NMR) and quantum chemical calculations scispace.comnih.govjocpr.com |

| Thiol (Isothiourea) | C-SH single bond and C=N double bond | Less stable; exists in low concentration at equilibrium scispace.com | Participates in specific reactions like rearrangements and metal chelation analis.com.myresearchgate.net | Inferred from reaction products and mechanistic studies researchgate.net |

Nucleophilic Reactivity of the Thiourea Nitrogen and Sulfur Atoms

The thiourea group contains multiple nucleophilic centers: the sulfur atom and the two nitrogen atoms. The relative nucleophilicity of these sites dictates the initial steps of many reactions. Generally, the sulfur atom is considered the most nucleophilic center in the thiourea moiety. chemicalforums.com This is evident in reactions with electrophiles like α-bromo carbonyls, where the initial step is an SN2 displacement of the bromide by the sulfur atom. chemicalforums.com

The nitrogen atoms also exhibit significant nucleophilic character. Their reactivity is often observed in intramolecular cyclization reactions that occur after an initial attack by the sulfur atom. chemicalforums.com For example, in the synthesis of various heterocyclic systems, the nitrogen atom of a thiourea derivative can perform a nucleophilic attack on a carbonyl group or an imine, leading to ring formation. mdpi.comresearchgate.net The nucleophilicity of the nitrogen atoms can be modulated by the substituents attached to them. In the case of [(E)-(3-oxoinden-1-ylidene)amino]thiourea, the exocyclic amino group is expected to be a potent nucleophile.

The choice of reaction conditions can also influence whether the reaction occurs at the sulfur or nitrogen atom. This differential reactivity allows thiourea derivatives to be versatile building blocks in the synthesis of a wide array of heterocyclic compounds. researchgate.net

Reactivity of the Indenone and Imine Frameworks

The indenone and imine components of the molecule provide electrophilic sites and a rigid backbone that influences the stereochemical outcome of reactions.

Reactions at the C=N Imino Bond, including Annulation Reactions

The carbon-nitrogen double bond (imine) is a key reactive site, acting as an electrophile. nih.gov It is susceptible to nucleophilic attack, particularly by organometallic reagents or enolates. nih.govresearchgate.net The imine group can also participate as a dienophile or azadiene in cycloaddition reactions, such as the aza-Diels-Alder reaction, to form complex nitrogen-containing heterocycles. nih.govbeilstein-journals.org

Annulation reactions, which involve the formation of a new ring, are particularly important for this class of compounds. Bifunctional thiourea catalysts have been successfully employed in asymmetric [3+2] annulation reactions of related 2-isothiocyanato-1-indanones with various olefins. nih.gov In these reactions, the thiourea catalyst activates both the nucleophile and the electrophile (the imine or a related moiety) through hydrogen bonding. nih.govnih.gov A plausible mechanism involves an initial Michael addition followed by an intramolecular cyclization, where the nitrogen or another nucleophilic center attacks the imine or isothiocyanate group to complete the ring formation. nih.gov This strategy allows for the construction of complex spirocyclic frameworks with high diastereo- and enantioselectivity. nih.gov

Reactivity of the Indenone Ring System

The 1-indanone skeleton is a versatile platform for various chemical transformations. nih.gov The reactivity is centered around the carbonyl group and the adjacent α-carbon atom. The carbonyl group can be attacked by nucleophiles, and the α-protons are acidic enough to be removed by a base, generating an enolate. This enolate can then react with a range of electrophiles. nih.gov

The indenone ring system can undergo several types of reactions:

Ring Expansion: Rhodium-catalyzed insertion of ethylene into the C–C bond of the 1-indanone ring can produce benzocycloheptenone skeletons. nih.gov

Cycloaddition: In the presence of acid, 3-hydroxy-1-indanones (which can be formed from related precursors) can undergo dehydration and subsequent [5+2] cycloaddition with alkynes to yield complex polycarbocyclic structures. nih.gov

Rearrangements: Indanone derivatives can be converted to other ring systems, such as fluorenones, through acid-catalyzed rearrangements. nih.gov

Michael Addition: The α,β-unsaturated system within the indenone framework can act as a Michael acceptor.

The fusion of the five-membered ring to the benzene (B151609) ring creates a strained system that can drive certain reactions. The reactivity of the indenone core provides a powerful tool for building molecular complexity starting from [(E)-(3-oxoinden-1-ylidene)amino]thiourea.

Influence of Substituents and Reaction Conditions on Chemical Transformations

The outcome of chemical reactions involving [(E)-(3-oxoinden-1-ylidene)amino]thiourea and its derivatives is highly dependent on the nature of substituents on the aromatic ring and the specific reaction conditions employed.

Electronic effects of substituents on the indenone ring have a pronounced impact on reactivity. Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., halogens) can alter the electron density of the ring system, influencing the rates and yields of reactions. nih.gov For example, in certain annulation reactions, the position of a substituent can dramatically affect both the yield and the enantioselectivity of the product. nih.gov Steric hindrance from bulky substituents can also play a significant role, potentially lowering yields and selectivities. nih.gov

Reaction conditions are equally critical in directing the course of a transformation:

Catalyst: The choice of catalyst is paramount, especially in asymmetric synthesis. Bifunctional thiourea organocatalysts, for instance, are effective in controlling the stereochemistry of annulation reactions. beilstein-journals.orgnih.gov

Solvent: The solvent can have a non-negligible effect on reaction outcomes. Polarity and the ability to solvate intermediates can influence reaction rates and selectivities. nih.gov

Temperature: Temperature can control whether a reaction is under kinetic or thermodynamic control, potentially leading to different isomeric products. researchgate.net

Additives: The presence of additives, such as acids or bases, can be essential for promoting specific steps in a reaction sequence, like enolization or cyclization. beilstein-journals.org

| Parameter | Effect | Example |

|---|---|---|

| Substituents | Electronic and steric properties affect yield and stereoselectivity. nih.gov | In [3+2] annulation of 2-isothiocyanato-1-indanones, the position of MeO or Br groups significantly impacts yield and enantioselectivity. nih.gov |

| Catalyst | Determines reaction pathway and stereochemical outcome. beilstein-journals.org | Bifunctional thiourea catalysts (e.g., cinchona alkaloid-derived) provide high yields and enantioselectivities in domino Michael/cyclization reactions. nih.gov |

| Solvent | Influences reaction rate and selectivity. nih.gov | Dichloromethane (DCM) was found to be the optimal solvent for a specific annulation system involving an indanone derivative. nih.gov |

| Temperature | Can switch between kinetic and thermodynamic product control. researchgate.net | The product distribution in the cyclization of functionalized thioureas can be controlled by adjusting the reaction temperature. researchgate.net |

By carefully selecting substituents and optimizing reaction conditions, chemists can steer the transformations of [(E)-(3-oxoinden-1-ylidene)amino]thiourea towards the desired products with high efficiency and selectivity.

Kinetic and Thermodynamic Parameters of Reaction Pathways

The study of kinetic and thermodynamic parameters is crucial for understanding the underlying mechanisms of chemical reactions involving [(E)-(3-oxoinden-1-ylidene)amino]thiourea. While specific experimental or computational data on the reaction pathways of this exact molecule are not extensively available in the current body of scientific literature, this section will delve into the fundamental principles and expected parameters based on the reactivity of analogous thiourea and thiosemicarbazone derivatives.

Theoretical Framework

The reactivity and the ultimate product distribution of chemical reactions are governed by the interplay between kinetics and thermodynamics. Kinetic control refers to reactions where the product ratio is determined by the rates of competing pathways, favoring the product that is formed fastest. This is typically associated with lower activation energy (Ea). In contrast, thermodynamic control dictates that the product distribution is governed by the relative stability of the products, favoring the most stable product. This is associated with a more negative Gibbs free energy change (ΔG).

For a hypothetical reaction involving [(E)-(3-oxoinden-1-ylidene)amino]thiourea, different pathways may lead to various products. The determination of which pathway is favored under specific reaction conditions (e.g., temperature, solvent, catalyst) relies on the detailed analysis of the kinetic and thermodynamic parameters of each potential route.

Kinetic Parameters

Key kinetic parameters that influence the rate of a reaction include the rate constant (k), activation energy (Ea), and the pre-exponential factor (A). These are related by the Arrhenius equation:

k = A e(-Ea/RT)

Activation Energy (Ea): This is the minimum energy required for a reaction to occur. A lower activation energy corresponds to a faster reaction rate. Computational studies, such as Density Functional Theory (DFT), are often employed to model reaction pathways and calculate the activation energies of transition states for compounds analogous to [(E)-(3-oxoinden-1-ylidene)amino]thiourea. For instance, DFT calculations on the decomposition mechanisms of N-substituted diacetamides have been used to determine activation energies for six-membered transition states.

Rate Constant (k): This parameter quantifies the rate of a chemical reaction. It is influenced by temperature and the activation energy. Experimental studies on thiosemicarbazone formation have shown that the reaction is subject to general base catalysis, indicating that the rate constant can be significantly influenced by the reaction medium.

Thermodynamic Parameters

Thermodynamic parameters determine the spontaneity and equilibrium position of a reaction. The most critical parameters are enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG), related by the equation:

ΔG = ΔH - TΔS

Entropy Change (ΔS): This parameter measures the change in disorder or randomness of a system. Reactions that result in an increase in the number of molecules or a transition to a more disordered state generally have a positive entropy change.

Gibbs Free Energy Change (ΔG): This is the ultimate determinant of a reaction's spontaneity. A negative ΔG indicates a spontaneous reaction under the given conditions. The standard Gibbs free energy of formation (ΔGf°) is the change in Gibbs free energy that accompanies the formation of one mole of a substance from its constituent elements in their standard states.

Illustrative Data for Analogous Systems

While specific data for [(E)-(3-oxoinden-1-ylidene)amino]thiourea is unavailable, the following tables provide examples of kinetic and thermodynamic parameters determined for related thiosemicarbazone and thiourea derivative reactions. These values offer insights into the potential magnitudes and trends that could be expected for the title compound.

Table 1: Illustrative Thermodynamic Parameters for the Complexation of Salicylaldehyde Thiosemicarbazone with Cu(II) Ions

| Solvent Composition (Methanol mole fraction) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |

| 0.20 | -28.5 | -15.2 | 44.6 |

| 0.40 | -30.1 | -18.9 | 37.6 |

| 0.60 | -32.4 | -22.5 | 33.2 |

| 0.80 | -34.8 | -26.8 | 26.8 |

| 1.00 | -37.2 | -30.1 | 23.8 |

This data is for the complexation reaction of a similar class of compounds and serves for illustrative purposes only. researchgate.net

Table 2: Illustrative Calculated Electronic Parameters for Thiourea and its Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Thiourea | -6.8 | 1.2 | 8.0 |

| Hydroxythiourea | -7.1 | 0.9 | 8.0 |

| Enolthiourea | -6.5 | 1.0 | 7.5 |

This data, obtained from computational studies, illustrates how electronic properties, which influence reactivity, can be calculated for thiourea derivatives. chemicaljournal.in

Mechanistic Implications

The kinetic and thermodynamic parameters are intrinsically linked to the reaction mechanism. For instance, computational studies on Ru-mediated synthesis of benzothiazoles from N-arylthioureas have elucidated a modified mechanistic scheme where the rate-determining step is a synchronized breaking of a peroxide bond with a concomitant proton-coupled electron transfer. researchgate.net Such detailed mechanistic understanding is only possible through the careful examination of the energies of intermediates and transition states along the reaction coordinate.

For [(E)-(3-oxoinden-1-ylidene)amino]thiourea, potential reaction pathways could include cyclization, rearrangement, or complexation reactions, each with its own unique set of kinetic and thermodynamic parameters. Future experimental and computational studies are necessary to fully elucidate these pathways and provide a quantitative understanding of the reactivity of this compound.

Advanced Research Applications in Chemical Sciences

Catalytic Applications in Organic Transformations

The presence of both a hydrogen-bond donating thiourea (B124793) group and a coordinating oxoindenylidene unit allows [(E)-(3-oxoinden-1-ylidene)amino]thiourea and its derivatives to function effectively in both metal-free and metal-containing catalytic systems.

Organocatalysis Enabled by Thiourea Functionality

The thiourea group is a powerful hydrogen-bond donor, capable of activating electrophiles and stabilizing transition states, which is the foundation of its use in organocatalysis. Derivatives of indenoyl thiourea have demonstrated potential in promoting various organic reactions. For instance, chiral thiourea catalysts bearing an indane backbone have been shown to be effective in asymmetric Michael additions. These catalysts utilize the N-H protons of the thiourea to interact with and activate the electrophilic substrate. While direct studies on the catalytic activity of [(E)-(3-oxoinden-1-ylidene)amino]thiourea itself are not extensively detailed, the established reactivity of analogous indenoyl thioureas provides a strong basis for its potential in this area.

Metal-Catalyzed Reactions Using Oxoindenylidene-Thiourea Ligands

The coordination capabilities of the oxygen and sulfur atoms in the oxoindenylidene-thiourea scaffold make it a versatile ligand for various metal centers. These ligands can influence the steric and electronic environment of the metal, thereby tuning its catalytic activity and selectivity. For example, thiourea derivatives are known to form stable complexes with transition metals like palladium, which are active catalysts for cross-coupling reactions. The indenone moiety can further stabilize the metal complex and participate in the catalytic cycle. Research in this area explores the synthesis of novel metal complexes and their application in reactions such as Suzuki, Heck, and Sonogashira couplings, where the ligand's structure is critical for achieving high yields and selectivities.

Asymmetric Catalysis and Enantioselective Synthesis

A significant focus in modern catalysis is the development of methods for enantioselective synthesis, the production of a single enantiomer of a chiral molecule. Chiral thiourea derivatives have emerged as highly effective organocatalysts for a wide range of asymmetric transformations. By incorporating chiral centers into the backbone of the indenoyl thiourea ligand, it is possible to create a chiral pocket around the active site. This chiral environment directs the approach of the reactants, leading to the preferential formation of one enantiomer over the other. Studies on related chiral thiourea catalysts have shown high enantioselectivities in reactions such as aldol, Mannich, and aza-Henry reactions. The development of chiral versions of [(E)-(3-oxoinden-1-ylidene)amino]thiourea is a promising avenue for new asymmetric catalytic systems.

Supramolecular Chemistry and Host-Guest Systems

The ability of the thiourea group to form strong and directional hydrogen bonds is also a key feature in its application in supramolecular chemistry. This allows for the construction of complex, self-assembled structures and the design of specific molecular hosts.

Design of Molecular Receptors for Specific Chemical Species

The hydrogen-bonding capabilities of the N-H protons in the thiourea unit make [(E)-(3-oxoinden-1-ylidene)amino]thiourea and its derivatives excellent candidates for the design of molecular receptors for anions and other electron-rich species. The strength and selectivity of the binding can be tuned by modifying the electronic properties of the indenone ring. For example, the introduction of electron-withdrawing groups can enhance the acidity of the N-H protons, leading to stronger binding interactions. These receptors have potential applications in sensing, separation, and transport of specific ions or small molecules.

Self-Assembly Processes and Molecular Tectonics

Molecular self-assembly relies on non-covalent interactions, such as hydrogen bonding, to organize molecules into well-defined, higher-order structures. The directional nature of the hydrogen bonds formed by the thiourea group, often in a bifurcated manner, can be exploited to guide the self-assembly of [(E)-(3-oxoinden-1-ylidene)amino]thiourea-based molecules into predictable one-, two-, or three-dimensional networks. This field, often referred to as molecular tectonics, aims to create novel materials with tailored properties. The resulting supramolecular architectures can exhibit interesting properties, such as porosity, which could be useful for gas storage or as frameworks for other chemical processes.

Ion Recognition (e.g., Anion and Cation Binding)

The thiourea group within [(E)-(3-oxoinden-1-ylidene)amino]thiourea serves as a highly effective hydrogen bond donor, making the compound a promising candidate for ion recognition, particularly for anions. The acidity of the N-H protons of the thiourea moiety facilitates strong interactions with various anions. Research on analogous thiourea-based receptors has demonstrated a pronounced affinity for anions through the formation of 1:1 complexes stabilized by hydrogen bonding. nih.gov

The binding strength of such receptors is often influenced by the enhanced acidity of the thiourea unit when compared to its urea (B33335) counterparts, leading to a greater affinity for anions. nih.gov Studies on similar molecular structures have established clear binding trends. For halides, the affinity generally follows the order: F⁻ > Cl⁻ > Br⁻ > I⁻. For oxoanions, a typical binding preference is observed in the order: H₂PO₄⁻ > HSO₄⁻ > NO₃⁻ > ClO₄⁻. nih.gov This selectivity is primarily driven by the basicity and geometry of the anion.

| Anion | Binding Trend | Interaction Type |

|---|---|---|

| Fluoride (F⁻) | Highest | Hydrogen Bonding |

| Dihydrogen Phosphate (H₂PO₄⁻) | High | Hydrogen Bonding |

| Chloride (Cl⁻) | Moderate | Hydrogen Bonding |

| Hydrogen Sulfate (HSO₄⁻) | Moderate | Hydrogen Bonding |

In addition to anion binding, the structure of [(E)-(3-oxoinden-1-ylidene)amino]thiourea suggests potential for cation recognition. The indenone portion is structurally related to ninhydrin. Thiourea derivatives of ninhydrin have been shown to chelate with metal cations, such as Cu(II), particularly in the presence of an acetate anion which facilitates a synergistic effect. This suggests that the combination of the thiourea and the indenone-like moiety could allow for the development of receptors for specific metal ions.

Materials Science Applications

Development of Coordination Polymers and Frameworks

The [(E)-(3-oxoinden-1-ylidene)amino]thiourea molecule is a versatile ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The thiourea moiety possesses both nucleophilic sulfur and nitrogen atoms, which can act as effective coordination sites for a variety of metal ions. mdpi.com This dual-coordination ability, combined with the potential for both σ-donating and π-acidic characteristics, allows for diverse binding modes and the formation of stable, extended structures. mdpi.com

The supramolecular organization of such materials is further directed by non-covalent interactions. Hydrogen bonding, primarily involving the thiourea N-H groups, and π–π stacking interactions between the aromatic indenone rings can guide the assembly of molecules into well-defined one-, two-, or three-dimensional networks. nih.gov The specific geometry and electronic properties imposed by the ligand structure can lead to predictable coordination patterns, which is a valuable attribute in the rational design of functional materials. mdpi.com

Exploration in Optical Materials, including Nonlinear Optical Properties

Compounds featuring extensive π-conjugated systems and donor-acceptor groups, such as [(E)-(3-oxoinden-1-ylidene)amino]thiourea, are of interest for applications in optical materials. The molecular structure, which includes aromatic rings and a Schiff base-like linkage, provides a pathway for electron delocalization. This characteristic is a prerequisite for exhibiting nonlinear optical (NLO) properties. researchgate.net

NLO materials can manipulate the phase, frequency, or amplitude of light and are crucial for developing technologies in optical computing, data storage, and optical switching. researchgate.net While specific NLO data for [(E)-(3-oxoinden-1-ylidene)amino]thiourea is not extensively documented, computational studies on structurally related organic compounds have shown that they can possess significant NLO properties. researchgate.net The investigation of this compound could therefore contribute to the discovery of new materials for advanced photonic applications.

Development of Chemosensors for Analytical Detection

The structural attributes of [(E)-(3-oxoinden-1-ylidene)amino]thiourea make it an excellent platform for the development of chemosensors. The thiourea group is a well-established recognition site for various ions, and the indenone portion can act as a chromogenic or fluorogenic signaling unit.

Thiourea-based sensors can detect anions through interactions that perturb the electronic properties of the molecule, often resulting in a visible color change (colorimetric sensing) or a change in fluorescence intensity (fluorometric sensing). nih.govnih.gov For instance, the interaction with highly basic anions like fluoride can deprotonate the acidic N-H group of the thiourea, leading to a distinct colorimetric response. nih.gov

Similarly, the compound has potential as a chemosensor for metal cations. The coordination of a metal ion to the thiourea and adjacent atoms can induce significant changes in the UV-Vis and fluorescence spectra. nih.gov This response is often due to mechanisms like intramolecular charge transfer (ICT) or chelation-induced enhanced fluorescence (CHEF). nih.gov For example, a thiourea derivative of ninhydrin, which is structurally analogous to the indenone part of the title compound, has been successfully used for the visual detection of Cu(II) ions in aqueous media. Thiourea-based fluorescent probes have also demonstrated high sensitivity and selectivity for other environmentally and biologically important metal ions, such as Hg²⁺. nih.govresearchgate.net

| Target Analyte | Sensing Type | Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| Anions (F⁻, H₂PO₄⁻) | Colorimetric | Hydrogen Bonding / Deprotonation | Not specified | nih.gov |

| Cu(II) | Colorimetric (Visual) | Chelation | Not specified | |

| Hg²⁺ | Fluorescence & Colorimetric | ICT & CHEF | 2.5 x 10⁻⁸ M | nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(E)-(3-oxoinden-1-ylidene)amino]thiourea, and how can reaction conditions be optimized?